An In-Depth Technical Guide to Fmoc-D-β-HoPhe(2-Cl)-OH: A Tool for Advanced Peptide Design
An In-Depth Technical Guide to Fmoc-D-β-HoPhe(2-Cl)-OH: A Tool for Advanced Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolbox
In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the vast array of unnatural amino acids, Fmoc-D-β-HoPhe(2-Cl)-OH, or Fmoc-2-chloro-D-β-homophenylalanine, has emerged as a valuable building block for the synthesis of sophisticated peptidomimetics.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and strategic incorporation into peptide scaffolds.
The structure of Fmoc-D-β-HoPhe(2-Cl)-OH is distinguished by three key features: a β-amino acid backbone, a D-configuration, and a 2-chloro substitution on the phenyl ring. The β-amino acid structure, with an additional carbon in the backbone compared to its α-amino acid counterpart, imparts significant resistance to enzymatic degradation by proteases.[3][4][] The D-configuration further enhances this stability, as proteases are stereospecific for L-amino acids.[6] The 2-chloro substitution on the phenyl ring introduces a unique electronic and steric profile, which can be exploited to fine-tune peptide-receptor interactions and modulate biological activity.[7]
This guide will delve into the technical nuances of utilizing Fmoc-D-β-HoPhe(2-Cl)-OH, providing field-proven insights for its effective application in solid-phase peptide synthesis (SPPS) and the rational design of novel peptide-based therapeutics.
Physicochemical Properties of Fmoc-D-β-HoPhe(2-Cl)-OH
A thorough understanding of the physicochemical properties of Fmoc-D-β-HoPhe(2-Cl)-OH is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Synonyms | Fmoc-D-β-HomoPhe(2-Cl)-OH, Fmoc-(R)-3-amino-4-(2-chlorophenyl)butyric acid | [2][8] |
| CAS Number | 268734-29-8 | [2] |
| Molecular Formula | C₂₅H₂₂ClNO₄ | [2] |
| Molecular Weight | 435.91 g/mol | [2] |
| Appearance | White to off-white powder | [7] |
| Stereochemistry | D-configuration at the α-carbon, (R)-configuration at the β-carbon | [8] |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP | [7] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [2][9] |
Synthesis of Fmoc-D-β-HoPhe(2-Cl)-OH
The synthesis of β-amino acids is a well-established field in organic chemistry, with several reliable methods available. The most common and versatile approach for the preparation of β-homoamino acids from their α-amino acid precursors is the Arndt-Eistert homologation.[10][11][12] This one-carbon insertion method involves the conversion of an N-protected α-amino acid into its corresponding β-amino acid.
The synthesis of Fmoc-D-β-HoPhe(2-Cl)-OH would typically commence with the commercially available Fmoc-D-2-chlorophenylalanine. The general steps are as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid of Fmoc-D-2-chlorophenylalanine is activated, usually by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[11]
-
Formation of the α-Diazoketone: The activated acid chloride is then reacted with diazomethane (CH₂N₂) or a safer alternative like trimethylsilyldiazomethane. This reaction forms an α-diazoketone intermediate.[10]
-
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene. This rearrangement can be promoted by heat, light, or, most commonly, a metal catalyst such as silver oxide (Ag₂O) or silver benzoate.[10][12] The rearrangement proceeds with the retention of stereochemistry at the α-carbon.[12]
-
Hydrolysis to the β-Amino Acid: The resulting ketene is then trapped by a nucleophile. In this case, hydrolysis with water yields the desired β-amino acid, (R)-3-amino-4-(2-chlorophenyl)butanoic acid.
-
Fmoc Protection: If the Fmoc group is lost during the process, it can be reintroduced by reacting the free amine of the β-amino acid with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxychloroformate) under basic conditions.
Figure 1: General workflow for the synthesis of Fmoc-D-β-HoPhe(2-Cl)-OH via Arndt-Eistert homologation.
Incorporation into Peptides: A Guide to Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-β-HoPhe(2-Cl)-OH into a growing peptide chain follows the standard principles of Fmoc-based SPPS. However, as a sterically hindered β-amino acid, special considerations are necessary to ensure efficient coupling and prevent side reactions.
Recommended Coupling Protocol
Due to the steric bulk of the β-substituted side chain, a more potent coupling reagent is recommended over standard carbodiimides like DCC or DIC.[13][14] Uronium/aminium salt-based reagents such as HATU, HBTU, or HCTU are excellent choices.[15][16] HATU is often preferred for sterically demanding couplings due to the formation of a highly reactive OAt-ester.[15]
Step-by-Step Manual Coupling Protocol (using HATU):
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in DMF for at least 30 minutes.[15][17]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).[15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-β-HoPhe(2-Cl)-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.[15]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.[15]
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling to Resin:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[15] A double coupling involves draining the reaction vessel after the initial coupling period, and adding a fresh solution of the activated amino acid for a second coupling cycle.[13]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This is typically done using a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.
-
Figure 2: A single cycle of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.
Impact on Peptide Structure and Function
The incorporation of Fmoc-D-β-HoPhe(2-Cl)-OH into a peptide sequence can have profound effects on its structural and biological properties.
Conformational Constraints
β-amino acids introduce an additional carbon atom into the peptide backbone, which increases conformational flexibility locally but can also lead to the formation of novel and stable secondary structures that are not accessible to α-peptides.[18][19] These include various types of helices (e.g., 14-helix) and turns.[19] The specific conformational preferences will depend on the sequence context and the nature of the side chains of the adjacent amino acids.[20] The bulky 2-chlorophenyl side chain of Fmoc-D-β-HoPhe(2-Cl)-OH will further influence the local conformation.
Enhanced Enzymatic Stability
One of the primary motivations for using β-amino acids is to enhance the metabolic stability of peptides. The altered backbone geometry makes peptides containing β-amino acids poor substrates for many proteases, leading to a significantly longer in vivo half-life.[3][4][][21] This increased resistance to enzymatic degradation is a critical attribute for the development of peptide-based drugs.[15][21]
Modulation of Biological Activity
The 2-chloro substitution on the phenyl ring can modulate the biological activity of a peptide in several ways:
-
Altered Receptor Binding: The electronic and steric properties of the chlorine atom can influence the binding affinity and selectivity of the peptide for its target receptor. The electron-withdrawing nature of chlorine can alter the aromatic interactions within the binding pocket.[7][22]
-
Hydrophobicity: The chloro group increases the hydrophobicity of the side chain, which can impact peptide folding, aggregation, and membrane permeability.
-
Probing Structure-Activity Relationships (SAR): The defined position of the chlorine atom makes this amino acid an excellent tool for probing SAR. By comparing the activity of the chlorinated analog to the non-chlorinated version, researchers can gain insights into the specific interactions between the peptide and its target.
Analytical Characterization
The successful synthesis and purification of peptides containing Fmoc-D-β-HoPhe(2-Cl)-OH should be confirmed by a combination of analytical techniques, primarily mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final peptide. In tandem MS/MS experiments, fragmentation of the Fmoc group can be observed, often yielding a characteristic fragment at m/z 179.[4][23] The peptide backbone will fragment to produce b- and y-ions, allowing for sequence verification.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified amino acid and the final peptide. The aromatic protons of the 2-chlorophenyl group and the fluorenyl group will have characteristic chemical shifts. For peptides, 2D NMR techniques like COSY and NOESY can be used to elucidate the solution-state conformation.
Conclusion
Fmoc-D-β-HoPhe(2-Cl)-OH is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its unique combination of a β-amino acid backbone, D-stereochemistry, and a 2-chlorophenyl side chain offers a multifaceted approach to enhancing peptide stability, constraining conformation, and modulating biological activity. By understanding its chemical properties and employing optimized coupling strategies, researchers can effectively leverage this non-proteinogenic amino acid to develop novel peptide-based therapeutics with improved pharmacological profiles.
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